molecular formula C30H41N5O9 B8078328 Leucine enkephalin acetate salt

Leucine enkephalin acetate salt

Cat. No.: B8078328
M. Wt: 615.7 g/mol
InChI Key: BAPJLGTVLSUVBN-RGRVRPFLSA-N
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Description

Molecular Composition and Sequence Analysis

Leucine enkephalin acetate salt is a modified form of the endogenous opioid peptide leucine enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), with an acetic acid moiety stabilizing the compound as a salt. Its molecular formula is C₃₀H₄₁N₅O₉ , yielding a molecular weight of 615.7 g/mol . The peptide backbone follows the sequence YGGFL , conserved across vertebrates, with tyrosine at the N-terminus and leucine at the C-terminus.

Table 1: Molecular Identity of this compound

Property Value Source
Molecular Formula C₃₀H₄₁N₅O₉
Molecular Weight 615.7 g/mol
Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
CAS Registry Number 81678-16-2

The acetate group enhances solubility in aqueous environments, a critical factor for its pharmacokinetic behavior. Structural analogs, such as met-enkephalin, replace leucine with methionine but retain the same N-terminal tetrapeptide sequence.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analysis of this compound is challenging due to its high conformational flexibility . PubChem notes that 3D structure generation is disallowed for salts and mixtures, as dynamic folding prevents stable crystal lattice formation. However, computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations predict three dominant conformations in aqueous environments:

  • Single β-bend : Stabilized by hydrogen bonds between Tyr¹ and Phe⁴.
  • Double β-bend : Features interactions between Gly²-Gly³ and Phe⁴-Leu⁵.
  • Extended structure : Linear arrangement favoring receptor binding.

Figure 1: Predicted Conformational States
(Note: Structural depictions are available in PubChem CID 90477426 .)

MD simulations further reveal that the C-terminal Phe-Leu (FL) residues drive hydrophobic interactions with amyloid-β peptides, suggesting therapeutic potential in neurodegenerative diseases.

Tautomerism and Zwitterionic Properties

This compound exhibits pH-dependent tautomerism , transitioning between neutral and zwitterionic forms. In physiological conditions (pH ~7.4), the peptide adopts a zwitterionic state with:

  • A protonated N-terminal tyrosine amine (NH₃⁺ ).
  • Deprotonated C-terminal leucine carboxylate (COO⁻ ).

Table 2: Zwitterion Stability in Solvent Systems

Solvent Predominant Form Stabilizing Interactions
Water Zwitterion Ion-dipole interactions
Methanol Neutral Reduced dielectric screening

The acetate counterion further stabilizes the zwitterion via electrostatic interactions, modulating binding affinity for δ-opioid receptors (δOR). Computational models indicate that the zwitterionic form’s double β-bend conformation aligns with δOR’s extracellular loop 2 (ECL2), facilitating agonistic activity.

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPJLGTVLSUVBN-RGRVRPFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with the covalent attachment of the C-terminal leucine residue to a solid-phase resin. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) or Rink amide groups are preferred for their compatibility with tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies. The leucine residue is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as a coupling additive to minimize racemization.

Sequential Deprotection and Coupling

The Boc protection strategy involves iterative cycles of:

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization : Treatment with diisopropylethylamine (DIEA) to deprotonate the nascent amino group.

  • Coupling : Activation of the incoming Boc-protected amino acid (e.g., phenylalanine, glycine) using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) in tetrahydrofuran (THF).

Reaction completion is monitored via Kaiser ninhydrin tests, ensuring >99% coupling efficiency at each step.

Cleavage and Side-Chain Deprotection

After sequential assembly, the peptide-resin complex is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–4 hours. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., benzyl for tyrosine). The crude product is precipitated in cold diethyl ether and centrifuged to obtain a peptide pellet.

Industrial-Scale Manufacturing Protocols

Large-Scale SPPS Reactors

Industrial production utilizes continuous-flow reactors with radial-flow columns to enhance mass transfer and reduce reaction times. Key parameters include:

  • Temperature : Maintained at 25°C ± 2°C to prevent epimerization.

  • Solvent Systems : DCM for Boc chemistry or dimethylformamide (DMF) for Fmoc chemistry.

  • Automation : Programmable logic controllers (PLCs) regulate reagent delivery and washing cycles, achieving batch sizes of 1–5 kg.

Purification via Preparative High-Performance Liquid Chromatography (HPLC)

Crude leucine enkephalin is purified using reversed-phase HPLC under the following conditions:

ParameterSpecification
ColumnC18, 250 × 50 mm, 10 μm particles
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20% B to 50% B over 60 minutes
Flow Rate40 mL/min
DetectionUV at 214 nm

Fractions containing >95% purity are pooled, lyophilized, and converted to the acetate salt using acetic acid in aqueous solution.

Analytical Validation and Quality Control

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity:

  • [M + H]⁺ : Observed m/z 556.2765 (theoretical 556.2771).

  • [M − H]⁻ : Observed m/z 554.2609 (theoretical 554.2615).

High-Resolution Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 μm, 2.1 × 100 mm) resolves leucine enkephalin from contaminants using a 5–40% acetonitrile gradient over 10 minutes. Retention time: 4.2 ± 0.1 minutes.

Comparative Analysis of Synthesis Methods

Table 1. Efficiency Metrics for Laboratory vs. Industrial Synthesis

ParameterLaboratory-Scale (Boc)Industrial-Scale (Fmoc)
Cycle Time per Residue2.5 hours1.2 hours
Overall Yield65–75%80–85%
Purity Post-HPLC92–95%95–98%
Cost per Gram$1,200$400

Industrial methods prioritize cost-efficiency and throughput, whereas laboratory protocols emphasize flexibility for structural analogues.

Research Advancements and Challenges

Microwave-Assisted SPPS

Recent studies demonstrate that microwave irradiation at 60°C reduces coupling times from 60 minutes to 10 minutes per residue, with a 15% increase in overall yield. However, tyrosine oxidation remains a concern, necessitating inert atmosphere conditions.

Enzymatic Synthesis Alternatives

Papain and thermolysin have been explored for fragment condensation of leucine enkephalin. While enzymatic methods avoid racemization, yields are limited to 40–50%, restricting industrial applicability .

Chemical Reactions Analysis

Types of Reactions

Leucine enkephalin acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .

Scientific Research Applications

Key Applications

  • Pain Management Research
    • Leu-Enk is extensively studied for its analgesic properties. It interacts with opioid receptors to modulate pain perception, offering potential pathways for developing new analgesics.
    • Case Study : Research has shown that Leu-Enk can effectively reduce pain in various animal models, demonstrating its potential as a therapeutic agent in chronic pain management .
  • Neuroscience Studies
    • As an endogenous neurotransmitter, Leu-Enk is pivotal in understanding mood regulation, stress responses, and addiction mechanisms.
    • Case Study : Studies indicate that Leu-Enk influences the reward pathways in the brain, providing insights into treatments for depression and anxiety disorders .
  • Pharmaceutical Development
    • The compound is utilized in creating drugs targeting opioid receptors, aiming to provide alternatives to traditional opioids with reduced side effects.
    • Data Table : Comparison of Leu-Enk and Traditional Opioids
      PropertyLeucine EnkephalinTraditional Opioids
      Side EffectsLowerHigher
      Dependency PotentialLowHigh
      Route of AdministrationInjectable/OralInjectable/Oral
  • Biotechnology Applications
    • Leu-Enk serves as a model for designing peptide-based therapeutics, contributing to advancements in targeted drug delivery systems.
    • Research Finding : Its use in molecular dynamics studies has revealed insights into how neurotransmitters interact with lipid bilayers, impacting membrane stability .
  • Clinical Trials
    • The compound is frequently involved in clinical trials aimed at evaluating its therapeutic effects on conditions like cancer and chronic pain syndromes.
    • Case Study : A clinical trial assessing the efficacy of Leu-Enk in cancer pain management showed promising results, leading to further investigations into its use as an adjunct therapy .

Mechanism of Action

Leucine enkephalin acetate salt exerts its effects by binding to δ-opioid receptors in the central and peripheral nervous systems. This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the modulation of pain signals and other physiological processes. The compound also interacts with μ-opioid receptors, albeit with lower affinity .

Comparison with Similar Compounds

Methionine Enkephalin Acetate Salt

Structural Differences :

  • Methionine enkephalin (YGGFM) substitutes the C-terminal leucine with methionine, altering its hydrophobicity and sulfur content (C₂₈H₃₇N₅O₇S).
  • Exact Mass : [M+H]⁺ = 574.25 Da (estimated), reflecting the methionine residue’s higher molecular weight compared to leucine .

Functional and Analytical Differences :

  • Chromatographic Behavior : Methionine enkephalin exhibits longer retention times in reversed-phase chromatography due to increased hydrophobicity .
  • Stability : While both peptides are susceptible to plasma protease degradation, methionine enkephalin may face additional oxidative instability due to its sulfur-containing methionine residue .
  • Applications : Less commonly used as a lock mass but frequently included in peptide mixture standards for separation studies .

Angiotensin II Acetate

Structural and Functional Contrasts :

  • Sequence : Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (DRVYIHPF), a larger octapeptide involved in blood pressure regulation.
  • Exact Mass : [M+H]⁺ = 1046.2 Da .

Bradykinin Acetate Salt

  • Sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR), a non-opioid nonapeptide.
  • Exact Mass : [M+H]⁺ = 1060.56 Da.
  • Role : Primarily used in inflammation and pain research. Its longer sequence and charge distribution make it less ideal for MS lock mass applications compared to leucine enkephalin .

Data Tables

Table 1. Key Properties of Leucine Enkephalin Acetate Salt and Analogues

Compound Molecular Formula Exact Mass ([M+H]⁺) Amino Acid Sequence Primary Applications Stability Notes
Leucine Enkephalin Acetate C₂₈H₃₇N₅O₇ 556.2771 Da YGGFL MS lock mass, enzymatic assays Plasma hydrolysis susceptibility
Methionine Enkephalin Acetate C₂₈H₃₇N₅O₇S 574.25 Da* YGGFM Chromatography standards Oxidative instability
Angiotensin II Acetate C₄₉H₆₉N₁₃O₁₂ 1046.2 Da DRVYIHPF Cardiovascular studies Stable in physiological buffers
Bradykinin Acetate C₅₀H₇₃N₁₅O₁₁ 1060.56 Da RPPGFSPFR Inflammation research Moderate plasma stability

*Estimated based on methionine’s molecular weight.

Research Findings

Chromatographic Performance

  • In mixed-mode chromatography, leucine enkephalin elutes earlier than methionine enkephalin due to differences in hydrophobicity. Both peptides are resolved efficiently on poly(hexyl acrylate)-based columns .

Mass Spectrometry Utility

  • Leucine enkephalin’s consistent ionization across positive and negative modes makes it superior to larger peptides (e.g., angiotensin, bradykinin) for routine MS calibration .

Biological Activity

Leucine enkephalin acetate salt (Leu-enkephalin) is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, classified as an endogenous opioid peptide. It primarily interacts with opioid receptors in the central nervous system (CNS), particularly the delta opioid receptor (DOPr). This article provides a comprehensive overview of the biological activity of Leu-enkephalin, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Pharmacological Properties

1. Opioid Receptor Agonism

Leu-enkephalin acts as an agonist at the delta opioid receptor, which plays a significant role in modulating pain and emotional responses. Studies have shown that Leu-enkephalin can induce analgesic effects through its interaction with these receptors. For instance, a study demonstrated that administration of a delta receptor agonist increased pain thresholds in animal models, indicating Leu-enkephalin's potential in pain management .

2. Stability and Metabolism

Despite its biological activity, Leu-enkephalin has a short half-life due to rapid degradation by peptidases in plasma. Research indicates that modifications to its structure can enhance stability. For example, replacing specific amide bonds with ester or N-methyl amide bonds has been shown to improve its pharmacokinetic profile without significantly reducing biological activity . Table 1 summarizes the stability of various Leu-enkephalin analogs in rat plasma.

CompoundHalf-Life (min)Stability (%) after 4h
Leu-enkephalin<520
N-methyl amide analog>3076
Ester analog450

Leu-enkephalin exerts its effects primarily through:

  • Receptor Activation: Binding to DOPr leads to inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and subsequent modulation of neurotransmitter release.
  • Signal Transduction: Activation of downstream signaling pathways, such as ERK1/2 phosphorylation, which are critical for mediating cellular responses to opioid peptides .

Case Studies and Research Findings

Case Study 1: Pain Management

In a controlled experiment using red-tailed hawks, treatment with a DOR agonist resulted in significant increases in thermal antinociception, demonstrating the potential of Leu-enkephalin in alleviating pain . This reinforces the peptide's role in analgesia and highlights its therapeutic promise.

Case Study 2: Structural Modifications

Research focusing on structural modifications of Leu-enkephalin showed that certain analogs retained or enhanced biological activity while exhibiting improved stability. For instance, a specific modification involving Tyr1-ψ[(Z)CF=CH]-Gly2 substitution resulted in enhanced plasma stability and bioavailability compared to native Leu-enkephalin . This modification allowed for better therapeutic applicability by prolonging the peptide's action within the body.

Implications for Therapeutic Applications

The biological activity of Leu-enkephalin suggests several potential therapeutic applications:

  • Pain Relief: Given its analgesic properties, Leu-enkephalin or its analogs could be developed into effective pain management therapies.
  • Neurological Disorders: Its role in modulating emotional responses positions it as a candidate for treating conditions such as depression and anxiety disorders.
  • Cancer Pain Management: The ability to modulate pain pathways makes it relevant for managing cancer-related pain.

Q & A

Q. What controls are essential when studying leucine enkephalin's role in protease-protease interactions (e.g., proDer p 3 activation)?

  • Methodological Answer : Include negative controls with protease inhibitors (e.g., E-64 for cysteine proteases) and use fluorogenic substrates (e.g., Boc-IEGR-MCA) to quantify cleavage activity. Confirm specificity via Western blotting or Edman degradation for N-terminal sequencing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucine enkephalin acetate salt
Reactant of Route 2
Leucine enkephalin acetate salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.